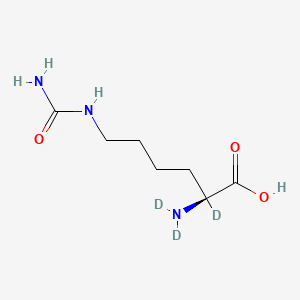
Homocitrulline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Homocitrulline-d3 can be synthesized from L-lysine monohydrochloride using a method similar to that used for L-homocitrulline. The process involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-NH2 group, followed by formylation of the δ-NH2 group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound in satisfactory yield . This method is environmentally friendly and suitable for industrial production.
化学反応の分析
Homocitrulline-d3 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: this compound can participate in substitution reactions, particularly involving its ureido group.
Common reagents used in these reactions include cyanate, urea, and thiocyanate. Major products formed from these reactions include carbamylated proteins and peptides .
科学的研究の応用
Homocitrulline-d3 has several scientific research applications:
Biomarker Analysis: It is used as an internal standard for the quantification of homocitrulline in biological samples, particularly in studies related to carbamylation reactions in hemodialyzed patients.
Protein Modification Studies: This compound is used to study posttranslational modifications of proteins and peptides, providing insights into the mechanisms and consequences of carbamylation.
Rheumatoid Arthritis Research: This compound is used in research related to rheumatoid arthritis, as it can elicit antibodies that recognize carbamylated proteins, which are relevant in the pathogenesis of the disease.
作用機序
Homocitrulline-d3 exerts its effects through carbamoylation, a process where cyanate reacts with the ε-NH2 group of lysine residues in proteins and peptides. This reaction is nonenzymatic and can occur under physiological conditions where cyanate is present in equilibrium with urea . The formation of this compound can affect protein structure and function, leading to various biological consequences.
類似化合物との比較
Homocitrulline-d3 is similar to other carbamylated amino acids, such as:
Citrulline: Homocitrulline is a structural analog of citrulline, differing by one methylene group.
Carbamylated Albumin: Both homocitrulline and carbamylated albumin are biomarkers of carbamylation reactions, but homocitrulline is considered a more specific marker.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications, providing more accurate quantification of homocitrulline levels in biological samples .
特性
分子式 |
C7H15N3O3 |
|---|---|
分子量 |
192.23 g/mol |
IUPAC名 |
(2S)-6-(carbamoylamino)-2-deuterio-2-(dideuterioamino)hexanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2 |
InChIキー |
XIGSAGMEBXLVJJ-QNHGGXHASA-N |
異性体SMILES |
[2H][C@](CCCCNC(=O)N)(C(=O)O)N([2H])[2H] |
正規SMILES |
C(CCNC(=O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



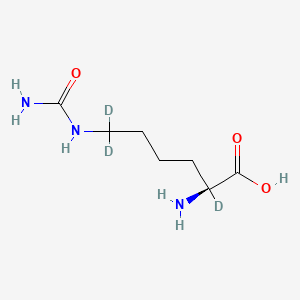
![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)
![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)
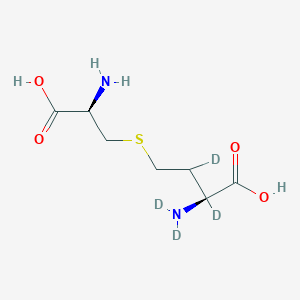
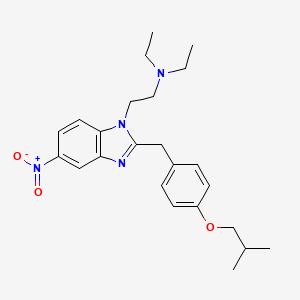

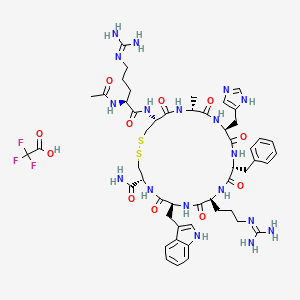
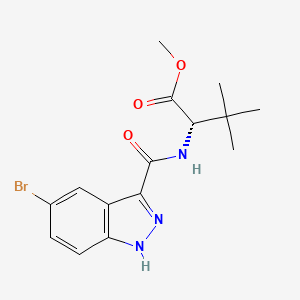
![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)
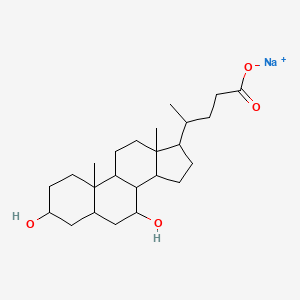
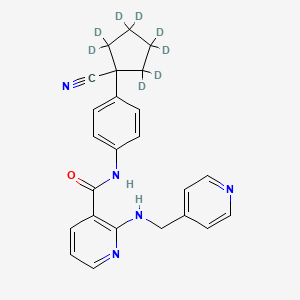
![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
